(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Description
This compound is a stereospecific neolignan derivative characterized by a propane-1,3-diol backbone substituted with two aryl ether groups. The (1S,2R) configuration defines its stereochemistry, while the (E)-3-hydroxyprop-1-enyl moiety introduces a conjugated double bond, influencing its reactivity and biological interactions. Structurally, it belongs to the 8-O-4′ neolignan class, which is known for diverse bioactivities, including antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZJIXULOZDRT-WGLWSTOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol , also known as Dadahol A, is a phenolic compound derived from various plant sources, including Artocarpus species. This article explores its biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, based on diverse research findings.
Chemical Structure
The molecular formula of this compound is , with a complex structure that contributes to its biological properties. The stereochemistry of the compound is significant in determining its activity.
| Property | Value |
|---|---|
| Molecular Formula | C39H38O12 |
| IUPAC Name | This compound |
| CAS Number | 405281-76-7 |
| Source | Artocarpus dadah, Artocarpus lacucha |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress in various biological systems. In particular, the antioxidant capacity of Dadahol A was evaluated using DPPH and ABTS assays, demonstrating effective radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed in vitro using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The compound significantly inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. Specifically, it reduced NO production by up to 81.91% and PGE2 by 99.38% compared to LPS-treated controls .
Anticancer Activity
The cytotoxic effects of this compound have been investigated against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through mechanisms involving the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) generation. For example, in studies using human breast cancer cell lines, Dadahol A demonstrated significant growth inhibition and induced apoptosis via caspase activation pathways .
Case Studies
Several case studies highlight the practical applications of this compound:
- Study on Antioxidant Properties : A study conducted on extracts from Artocarpus species showed that phenolic compounds exhibited strong antioxidant activities, correlating with the presence of Dadahol A. The study utilized both in vitro assays and animal models to confirm these effects.
- Anti-inflammatory Mechanism : In another research effort focusing on inflammatory diseases, Dadahol A was found to inhibit NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory cytokines.
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of Dadahol A on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability alongside increased apoptotic markers.
Scientific Research Applications
Biological Activities
The compound has been studied for its various biological properties, including:
-
Antioxidant Activity
- The presence of hydroxyl groups contributes to its ability to scavenge free radicals, making it a potential candidate for antioxidant therapies. Research indicates that phenolic compounds can mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
- Antitumor Effects
- Anti-inflammatory Properties
- Neuroprotective Effects
Applications in Drug Development
The unique chemical structure of (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol makes it a valuable lead compound for drug development:
- Pharmaceutical Formulations : Its efficacy as an antioxidant and anti-inflammatory agent positions it as a candidate for formulations aimed at treating chronic diseases.
- Natural Product Synthesis : The compound can serve as a precursor for synthesizing more complex derivatives with enhanced biological activities through medicinal chemistry approaches.
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Study on Antioxidant Capacity :
- Research on Antitumor Activity :
- Inflammation Model Studies :
Comparison with Similar Compounds
Key Structural Features :
- Stereochemistry : (1S,2R) configuration at the propane-1,3-diol core.
- Substituents: 4-Hydroxy-3-methoxyphenyl (guaiacyl group) at position 1. 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy group at position 2.
- Molecular Formula : C₂₀H₂₄O₇ (molar mass: 376.4 g/mol) .
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
Stereochemical variations significantly impact biological activity and physical properties.
Stereochemical Analysis :
Substituent Variations
Modifications in aryl groups or side chains alter physicochemical and bioactive profiles.
Preparation Methods
Core Reaction Pathway
The synthesis of β-O-4 aryl ether derivatives, as exemplified by guaiacyl glycerol-β-guaiacyl ether, provides a foundational framework for constructing the target compound. The process involves:
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Acetylation of Guaiacol : Treatment of guaiacol with polyphosphoric acid (PPA) and sodium acetate yields 4-acetyl-guaiacol (40.5% yield).
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Bromoacetylation : Bromination of the acetylated intermediate using copper bromide introduces a reactive α-bromo group.
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Condensation with Substituted Guaiacol : The bromoacetyl intermediate undergoes nucleophilic substitution with a second guaiacol derivative bearing the (E)-3-hydroxyprop-1-enyl group. This step forms the critical β-O-4 linkage.
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Formaldehyde-Mediated Chain Extension : Reaction with formaldehyde extends the carbon backbone, generating a propanediol precursor.
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Stereoselective Reduction : Sodium borohydride reduction under alkaline conditions establishes the (1S,2R) configuration. Chiral auxiliaries or catalysts may enhance enantiomeric excess.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | PPA, NaOAc, 100°C, 15 min | 40.5 | |
| Condensation | Guaiacol, DMF, 80°C, 12 h | 62.0 | |
| Reduction | NaBH₄, NaOH, 10 h | 60.1 |
Protecting Group Strategies for Hydroxyl Functionality
Silyl Ether Protection
To prevent unwanted side reactions during synthesis, hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) ethers. This approach, detailed in patent EP2557079A1, involves:
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Selective Silylation : TBDMS chloride selectively protects primary hydroxyl groups under mild conditions (e.g., imidazole catalyst, room temperature).
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Intermediate Functionalization : The protected intermediate undergoes coupling reactions to introduce the propenyl side chain via Wittig or Heck reactions.
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Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves silyl ethers post-synthesis, restoring hydroxyl functionality.
Advantages:
Stereochemical Control via Chiral Catalysis
Asymmetric Induction Methods
The (1S,2R) configuration is achieved through:
Optimization Considerations:
-
Temperature and solvent polarity significantly impact stereochemical outcomes.
-
Polar aprotic solvents (e.g., THF) favor tighter transition states, enhancing ee.
Introduction of the (E)-3-Hydroxyprop-1-enyl Side Chain
Horner-Wadsworth-Emmons Reaction
The (E)-configured propenyl group is installed via:
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Phosphonate Ester Preparation : Treatment of 3-hydroxypropanal with triethyl phosphite forms the requisite phosphonate ester.
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Aldehyde Coupling : Reaction with a benzaldehyde derivative under basic conditions yields the (E)-alkene (75–85% yield).
Mechanistic Insight:
The reaction proceeds through a stabilized ylide intermediate, ensuring high geometric selectivity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Condensation-Reduction | Acetylation, condensation | 60.1 | Moderate | High |
| Silyl Protection | TBDMS protection, coupling | 68.3 | High | Moderate |
| Enzymatic Resolution | Kinetic resolution | 54.2 | Very High | Low |
Q & A
Q. What are the recommended synthesis protocols for this compound, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Synthesis typically involves coupling substituted aldehydes with phenolic precursors under basic conditions. For example, substituted chalcone derivatives (e.g., 4-hydroxy-3-methoxyphenyl analogs) can be synthesized via Claisen-Schmidt condensation using ethanol and aqueous NaOH at room temperature . Reaction conditions such as solvent polarity, temperature, and base strength critically impact stereoselectivity. For instance, polar aprotic solvents like DMF may favor (E)-configured alkenes, while protic solvents like ethanol stabilize intermediates for (S,R)-diastereomers . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate enantiomerically pure fractions.
Q. How can researchers confirm the compound’s structural identity and purity?
Methodological Answer: Use a combination of:
- 1D/2D NMR : Assign proton signals for methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.2 ppm), and hydroxy protons (broad signals at δ 5.0–5.5 ppm). NOESY can confirm spatial proximity of stereogenic centers .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C17H20O5, exact mass 304.3) .
- HPLC with chiral columns : Assess enantiomeric purity using cellulose-based stationary phases (e.g., Chiralpak IC) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form during weighing .
- Storage : Keep in sealed containers under dry, inert atmospheres (argon) to prevent oxidation of the propenyl group .
- Waste disposal : Classify as halogen-free organic waste; incinerate via licensed facilities .
Advanced Research Questions
Q. How do discrepancies in reported toxicity data (e.g., conflicting GHS classifications) impact experimental design?
Methodological Answer: Some safety data sheets (SDS) list no hazards (e.g., GHS classification: "No data" ), while others report skin/eye irritation (H315/H319 ). To resolve contradictions:
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., cytochrome P450 enzymes) to model binding affinities. The hydroxyprop-1-enyl moiety may act as a hydrogen-bond donor .
- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps for reactive sites .
- MD simulations (GROMACS) : Simulate solvation dynamics in water/ethanol mixtures to assess stability under physiological conditions .
Q. How does stereochemistry influence the compound’s stability and bioactivity?
Methodological Answer:
- The (1S,2R) configuration enhances metabolic stability compared to (1R,2S) due to reduced steric hindrance in hepatic oxidation .
- Accelerated stability studies : Expose enantiomers to UV light (ICH Q1B guidelines) and monitor degradation via HPLC. The (E)-propenyl group is prone to cis-trans isomerization under acidic conditions .
- Pharmacophore mapping : Use Schrödinger Suite to correlate stereochemistry with anti-inflammatory activity (e.g., COX-2 inhibition) .
Q. What analytical methods resolve contradictions in reported physical properties (e.g., solubility or melting point)?
Methodological Answer:
- DSC/TGA : Measure melting point and decomposition temperature (e.g., TGA under N2 at 10°C/min) to verify literature gaps .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. LogP values (n-octanol/water) can be validated via experimental vs. calculated (ALOGPS) comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
